
2-(3,5-Dichlorophenyl)-1,3-dioxolane
描述
2-(3,5-Dichlorophenyl)-1,3-dioxolane, also known as DCDL, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of dioxolane derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(3,5-Dichlorophenyl)-1,3-dioxolane is not fully understood, but it is believed to act as a nucleophilic catalyst due to the presence of the dioxolane ring. It can also act as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the reaction products.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antibacterial and antifungal activity against a range of microorganisms. It has also been investigated for its potential anticancer properties, with studies showing that it can inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 2-(3,5-Dichlorophenyl)-1,3-dioxolane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic and should be handled with care.
未来方向
There are several future directions for research on 2-(3,5-Dichlorophenyl)-1,3-dioxolane. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis, where it can be used to induce chirality in the reaction products. Another area of research is its potential as an anticancer agent, with studies focusing on its mechanism of action and its effectiveness against different types of cancer cells. Additionally, this compound can be used as a starting material for the synthesis of other biologically active molecules, and its potential in this area should be further explored.
科学研究应用
2-(3,5-Dichlorophenyl)-1,3-dioxolane has been widely used in scientific research as a precursor for the synthesis of other compounds. It has also been used as a reagent in organic synthesis and as a starting material for the preparation of biologically active molecules. This compound has been investigated for its antibacterial, antifungal, and antitumor properties, and its potential as a chiral auxiliary has also been explored.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZJWJFXHKWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

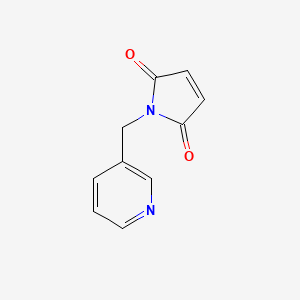

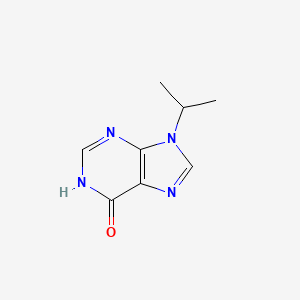
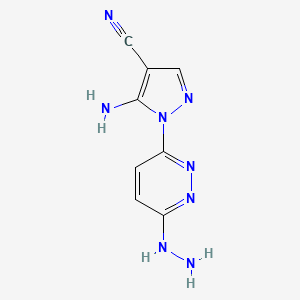


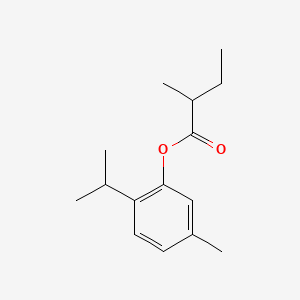
![3-Pyridinecarboxylic acid, 2-[(1-ethyl-2-methyl-1H-indol-3-yl)carbonyl]-](/img/structure/B3357020.png)
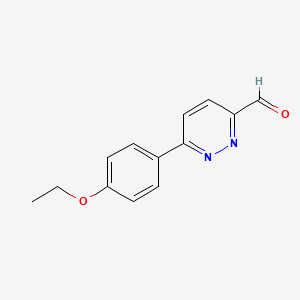
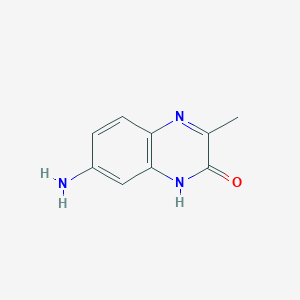

![N-[(4-bromophenyl)methyl]cyclohexanamine](/img/structure/B3357044.png)
![1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B3357046.png)
![Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B3357047.png)